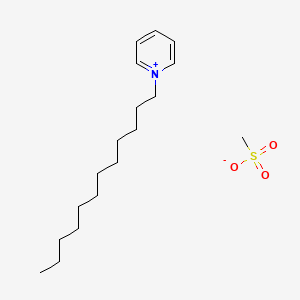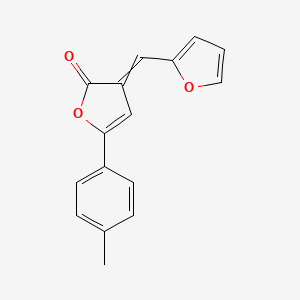
Cyclodoheptacontane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclodoheptacontane is a large cycloalkane with the molecular formula C₇₂H₁₄₄ . It is a member of the cycloalkane family, which consists of hydrocarbons with carbon atoms arranged in a ring structure. This compound is notable for its large ring size, containing 72 carbon atoms, making it a subject of interest in the study of molecular motion and crystallization behavior .
Vorbereitungsmethoden
The synthesis of cyclodoheptacontane can be complex due to its large ring size. One common method involves the cyclization of long-chain alkanes under specific conditions. The preparation typically requires:
High dilution techniques: to favor intramolecular cyclization over intermolecular reactions.
Catalysts: such as strong acids or bases to facilitate the cyclization process.
Temperature control: to ensure the stability of the intermediate compounds.
Industrial production methods are less common due to the specialized nature of this compound, but they would likely involve similar principles with optimization for scale and yield.
Analyse Chemischer Reaktionen
Cyclodoheptacontane, like other cycloalkanes, can undergo various chemical reactions:
Oxidation: It can be oxidized to form ketones or carboxylic acids using reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation can reduce this compound to form linear alkanes using catalysts such as palladium on carbon.
Substitution: Halogenation reactions can introduce halogen atoms into the ring, typically using reagents like chlorine or bromine under UV light.
The major products of these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Cyclodoheptacontane has several applications in scientific research:
Biology: Its unique structure makes it useful in the study of membrane models and the behavior of large ring compounds in biological systems.
Medicine: While not directly used in medicine, its derivatives and related compounds can be studied for potential therapeutic applications.
Industry: this compound can be used in the development of new materials with specific properties, such as high thermal stability and unique mechanical characteristics.
Wirkmechanismus
The mechanism by which cyclodoheptacontane exerts its effects is primarily related to its physical and chemical properties. Its large ring structure allows for unique interactions with other molecules, influencing its behavior in various environments. The molecular targets and pathways involved are typically studied in the context of its interactions with other compounds and materials.
Vergleich Mit ähnlichen Verbindungen
Cyclodoheptacontane can be compared to other large ring cycloalkanes, such as:
These compounds share similar properties but differ in ring size and specific chemical behaviors. This compound’s uniqueness lies in its intermediate ring size, offering a balance between the properties of smaller and larger cycloalkanes.
Eigenschaften
CAS-Nummer |
63217-76-5 |
|---|---|
Molekularformel |
C72H144 |
Molekulargewicht |
1009.9 g/mol |
IUPAC-Name |
cyclodoheptacontane |
InChI |
InChI=1S/C72H144/c1-2-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-42-44-46-48-50-52-54-56-58-60-62-64-66-68-70-72-71-69-67-65-63-61-59-57-55-53-51-49-47-45-43-41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-3-1/h1-72H2 |
InChI-Schlüssel |
HNWUSCFMYDWTDW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


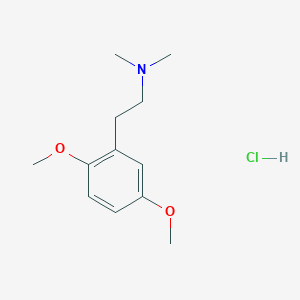
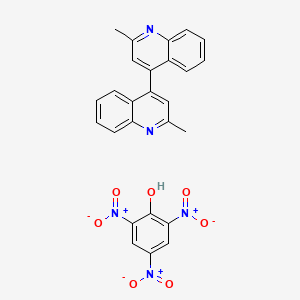
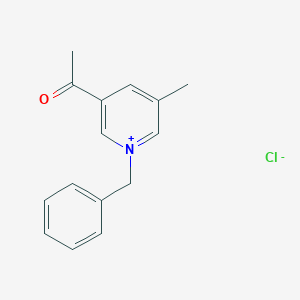
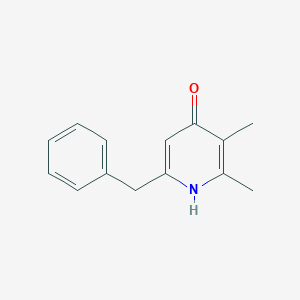
![(4R,4aR,7aR,12bS)-11-bromo-9-hydroxy-3-methyl-1,2,4,4a,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B14488328.png)

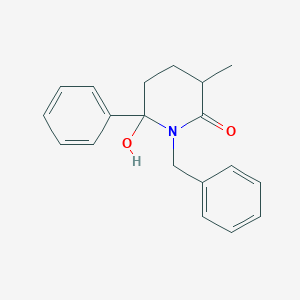

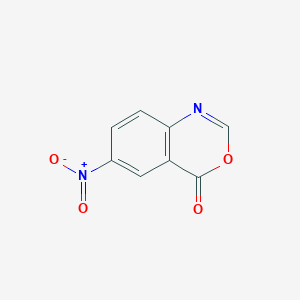
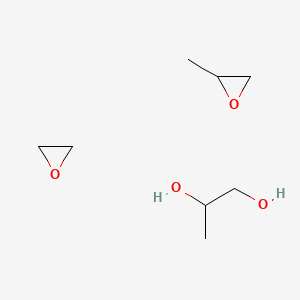
![9-Ethyl-3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B14488376.png)
